1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide
Description
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide features a norbornane (bicyclo[2.2.1]heptane) core modified with a ketone group at position 2 and a methanesulfonamide substituent at position 1. The sulfonamide nitrogen is further functionalized with a (4-hydroxytetrahydro-2H-pyran-4-yl)methyl group, introducing a hydroxylated tetrahydropyran ring. This structural complexity confers unique physicochemical properties, such as a molecular weight of 387.535 g/mol (C₁₉H₃₃NO₅S) and undefined stereocenters (0 of 2 defined) . Its synthesis likely follows established routes for camphor-derived sulfonamides, involving reactions between camphorsulfonyl chloride and amine-bearing intermediates .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5S/c1-14(2)12-3-4-16(14,13(18)9-12)11-23(20,21)17-10-15(19)5-7-22-8-6-15/h12,17,19H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBNECSCHFIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCOCC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide is a complex organic compound with potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO4S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | Not specifically listed |
| SMILES | CC1(C)C2CCC1(CS(=O)(=O)=O)C(=O)C2 |
| InChIKey | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, potentially influencing metabolic pathways or cellular processes. The presence of the methanesulfonamide group suggests possible inhibition of sulfonamide-sensitive enzymes or pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties.
- Antifungal Activity : Similar derivatives have shown efficacy against fungal pathogens.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of related compounds on Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations.
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects in murine models, revealing a reduction in pro-inflammatory cytokines when treated with sulfonamide derivatives.
- Cytotoxicity Assays : In vitro studies assessed cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapeutics.
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of similar compounds:
- Absorption and Metabolism : Research indicates that structural modifications can enhance solubility and bioavailability.
- Toxicological Profile : Safety assessments show that while some derivatives exhibit low toxicity, others may present risks at higher doses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Comparisons
The table below summarizes key structural features and properties of the target compound and analogues:
Key Observations:
- Substituent Diversity : The target compound’s tetrahydropyran group contrasts with phenylthiazol (4d), adamantyl (13), and fluorobenzyl-indoline (8f) moieties in analogues. These substituents influence solubility, steric bulk, and bioactivity.
- Stereochemistry : Unlike enantiomerically pure compounds like 13 and 8f , the target compound has undefined stereocenters, which may limit its application in enantioselective processes .
- Molecular Weight : The target compound (387.5 g/mol) occupies a mid-range molecular weight compared to simpler derivatives (e.g., 245.3 g/mol for camphor-10-sulfonamide) and bulkier hybrids (e.g., 507.6 g/mol for 8f).
Pharmacological and Functional Comparisons
- Kv7 Channel Activation : Compound 8f and its enantiomer 8g exhibit potent Kv7.2/7.3 channel activation, with EC₅₀ values in the low micromolar range. This activity is attributed to the indoline-fluorobenzyl motif, absent in the target compound .
- Chiral Applications : Camphor-10-sulfonamide derivatives like 13 and 15 are used in asymmetric catalysis due to their rigid, enantiopure structures . The target compound’s undefined stereochemistry may limit such applications.
- Similar protocols likely apply to the target compound.
Computational Similarity Analysis
Per , Tanimoto and Dice indices quantify structural similarity between compounds. For example:
- The target compound and 4d share a norbornane-sulfonamide backbone but differ in substituents, yielding moderate similarity scores (e.g., Tanimoto < 0.7).
- Analogues with adamantyl or fluorobenzyl groups would score lower due to divergent functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
